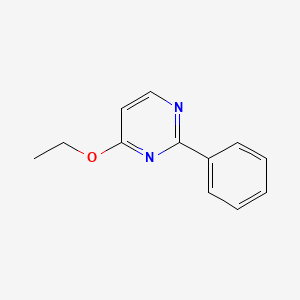

4-Ethoxy-2-phenylpyrimidine

説明

4-Ethoxy-2-phenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. Meanwhile, the phenyl group facilitates π-π stacking interactions, a critical feature in ligand-receptor binding .

特性

CAS番号 |

63189-54-8 |

|---|---|

分子式 |

C12H12N2O |

分子量 |

200.24 g/mol |

IUPAC名 |

4-ethoxy-2-phenylpyrimidine |

InChI |

InChI=1S/C12H12N2O/c1-2-15-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChIキー |

PXYRPWGJLYXQQC-UHFFFAOYSA-N |

正規SMILES |

CCOC1=NC(=NC=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-phenylpyrimidine typically involves the condensation of ethoxy-substituted pyrimidine derivatives with phenyl-substituted reagents. One common method is the reaction of 4-ethoxypyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Ethoxy-2-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .

化学反応の分析

Types of Reactions

4-Ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-ethoxy-2-phenylpyrimidine-5-carboxylic acid .

科学的研究の応用

4-Ethoxy-2-phenylpyrimidine has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of agrochemicals and materials science.

作用機序

The mechanism of action of 4-Ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

4-Methoxypyrimidine ()

- Structure : Lacks the phenyl group at position 2 and has a methoxy group instead of ethoxy.

- Applications : Often serves as an intermediate in synthesizing more complex pharmaceuticals or agrochemicals .

Fluorinated Pyrimidine Analogs ()

- Examples: Compounds like (2S)-2-[2-[2,3-difluoro-4-phenoxy]ethylamino]butanedioic acid () feature fluorinated aromatic rings and spirocyclic systems.

- Properties : Fluorine atoms increase electronegativity and metabolic stability by resisting oxidative degradation. The addition of trifluoromethyl groups enhances binding affinity to hydrophobic enzyme pockets.

- Applications : These modifications are common in kinase inhibitors and anticancer agents, where target specificity is critical .

N-(2-{[...]}-5-{[...]}phenyl)prop-2-enamide ()

- Structure: Contains a methoxy group, amino linkages, and an acrylamide moiety.

- Properties : The acrylamide group enables covalent binding to cysteine residues in target proteins, a strategy used in irreversible inhibitors. The methoxy group balances solubility and permeability.

- Applications : Serves as a key intermediate in synthesizing covalent kinase inhibitors for oncology .

Key Comparative Data (Qualitative)

Structure-Activity Relationships (SAR)

- Ethoxy vs. Methoxy: Ethoxy increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxy improves solubility for intravenous formulations.

- Phenyl Group : Critical for hydrophobic interactions in receptor binding; its absence (e.g., in 4-methoxypyrimidine) limits target engagement.

- Fluorine/Trifluoromethyl : Enhances binding energy via polar interactions and blocks metabolic hotspots, extending drug half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。